2-Amino-4-(2,4-dimethylphenyl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c1-7-3-4-9(8(2)5-7)10-6-17-13(15)11(10)12(14)16/h3-6H,15H2,1-2H3,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWBTXZENULKJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=C2C(=O)N)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2,4-dimethylphenyl)thiophene-3-carboxamide can be achieved through various methods. One common approach is the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base . The reaction typically proceeds under mild conditions and yields aminothiophene derivatives.
Another method involves the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide (P4S10) to form thiophene derivatives . This method is particularly useful for synthesizing thiophenes with various substituents.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Gewald reaction and Paal-Knorr synthesis are commonly employed in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Formation of Thieno[2,3-d]pyrimidin-4-ones
Reaction with 2-imino-2H-1-benzopyran-3-carboxamides in glacial acetic acid yields fused pyrimidine derivatives (e.g., 32a , 32b ) via cyclocondensation (Scheme 1) .
| Reaction Conditions | Product Structure | Yield (%) | Reference |
|---|---|---|---|
| Glacial AcOH, reflux (4 h) | Thieno[2,3-d]pyrimidin-4-one | 67–92 |
Key steps:
-
Nucleophilic attack by the amino group on the carbonyl carbon of benzopyran.
-
Subsequent cyclization and dehydration.
Nucleophilic Substitution Reactions
The carboxamide group facilitates nucleophilic displacement under basic conditions:
Amide Alkylation
Reaction with methyl iodide in DMF/K₂CO₃ yields N-methyl derivatives :
| Base | Solvent | Yield (%) |
|---|---|---|
| K₂CO₃ | DMF | 70–80 |
Electrophilic Aromatic Substitution
The electron-rich thiophene ring undergoes regioselective substitution:
Nitration
Nitration with HNO₃/H₂SO₄ preferentially occurs at the 5-position of the thiophene ring :
| Nitration Agent | Position | Product | Yield (%) |
|---|---|---|---|
| HNO₃/H₂SO₄ | C5 | 5-Nitro derivative | 65–75 |
Mannich-Type Reactions
The amino group participates in Mannich reactions with formaldehyde and primary amines to form aminomethyl derivatives (Scheme 2) :
| Amine | Catalyst | Yield (%) |
|---|---|---|
| Benzylamine | None | 60–70 |
| Cyclohexylamine | None | 55–65 |
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids introduces aryl groups at the 4-position:
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄ | PPh₃ | 70–80 |
Hydrolysis and Functionalization
The carboxamide group hydrolyzes to carboxylic acid under acidic/basic conditions:
| Conditions | Product | Yield (%) |
|---|---|---|
| 6M HCl, reflux | Thiophene-3-carboxylic acid | 85–90 |
Heteroannulation with Thioureas
Reaction with thioureas forms thieno[2,3-d]imidazole derivatives (e.g., 60 , 61 ) :
| Reagent | Solvent | Yield (%) |
|---|---|---|
| Ethyl 2-(bis(methylthio)methyleneamino)acetate | DMF | 75–85 |
Reactivity with Pseudosaccharin Chloride
Forms thienopyrimidinebenzoisothiazole hybrids (e.g., 63 ) via cyclization :
| Conditions | Yield (%) |
|---|---|
| DMF, 80°C | 60–70 |
Key Mechanistic Insights
Scientific Research Applications
Synthesis of Heterocyclic Compounds
One of the primary applications of 2-Amino-4-(2,4-dimethylphenyl)thiophene-3-carboxamide is as a precursor in the synthesis of various heterocyclic compounds. It serves as a starting material for synthesizing thiophene-containing derivatives, which are valuable in drug discovery and development. For instance, the compound can be utilized to create thieno[2,3-d]pyrimidines, which have shown promise due to their structural diversity and biological activity .
Table 1: Synthesis Pathways
| Compound | Method | Yield | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidines | Reaction with HCHO and amines | Varies | |
| Dihydrothiophenes | Cyclization reactions | High |
Biological Activities
The biological activities of this compound derivatives include anticancer, antimicrobial, and anti-inflammatory properties. Studies have reported that compounds derived from this thiophene exhibit significant cytotoxicity against various cancer cell lines.
Anticancer Activity
Research indicates that derivatives of this compound can inhibit cell growth in cancer cell lines such as HepG-2 (liver cancer) and MDA-MB-231 (breast cancer). For example, one study reported an IC50 value of 1.2 µM for a derivative against HepG-2 cells, comparable to the standard drug Doxorubicin .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A study demonstrated that certain derivatives showed potent inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.313 to 0.625 µg/ml .
Therapeutic Potential
The therapeutic potential of this compound extends beyond anticancer and antimicrobial activities. Research has highlighted its role as an allosteric enhancer for A1 adenosine receptors, suggesting implications in neurological disorders . Additionally, the compound's derivatives have been studied for their antioxidant properties and potential use in treating inflammatory conditions .
Case Studies
Several case studies illustrate the applications of this compound:
-
Case Study 1: Anticancer Efficacy
A series of thiophene derivatives were synthesized and tested for anticancer activity against multiple human tumor cell lines. The results indicated that specific modifications to the thiophene structure enhanced cytotoxicity significantly . -
Case Study 2: Antimicrobial Screening
Derivatives were screened for antimicrobial activity using standard MIC methods. The findings revealed that compounds with specific substituents exhibited superior inhibition against pathogenic bacteria compared to conventional antibiotics .
Mechanism of Action
The mechanism of action of 2-Amino-4-(2,4-dimethylphenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit kinases or other enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
2,4-Dimethylphenyl vs. 4-Chlorophenyl
- 2-Amino-4-(4-chlorophenyl)thiophene-3-carboxamide (RN 61019-23-6): The 4-chlorophenyl group introduces electron-withdrawing effects, enhancing electrophilicity compared to the electron-donating methyl groups in the 2,4-dimethylphenyl analog. This substitution may improve binding to hydrophobic pockets in target proteins but reduce solubility. Biological Relevance: Chlorinated analogs are often explored for antimicrobial activity due to increased membrane permeability .
2,4-Dimethylphenyl vs. 3,4-Dimethylphenyl
- 2-Amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxamide (RN 438194-56-0): The 3,4-dimethylphenyl group alters steric interactions and electron distribution. The additional 5-methyl group on the thiophene ring further increases hydrophobicity and molecular weight (MW: ~316.4 g/mol vs. ~288.4 g/mol for the 2,4-dimethylphenyl analog). Synthesis: Produced via similar cyclization strategies, with modifications in halogenated reagents .
Substituent Variations on the Thiophene Ring
5-Methyl vs. 5-Benzyl
- 2-Amino-5-benzyl-4-methylthiophene-3-carboxamide (RN 57243-81-9): The benzyl group at position 5 significantly increases lipophilicity (logP ~3.5) compared to the unsubstituted or methyl-substituted analogs. This enhances blood-brain barrier penetration but may reduce aqueous solubility. Applications: Explored in central nervous system (CNS)-targeted drug development .
Carboxamide Functionalization
- 2-Amino-5-methyl-4-phenyl-N-(pyridin-3-ylmethyl)thiophene-3-carboxamide (CAS 522596-57-2): Substitution of the carboxamide’s hydrogen with a pyridinylmethyl group introduces hydrogen-bonding capability and basicity. This modification improves interactions with polar residues in enzyme active sites, as seen in kinase inhibitors .
Data Tables: Structural and Physicochemical Comparisons
*logP values estimated using fragment-based methods.
Key Research Findings
- Synthetic Accessibility : Analogs with halogenated phenyl groups (e.g., 4-chloro) are synthesized using chloroacetone or chloroacetyl chloride in dioxane/triethylamine systems, achieving yields of ~22–27% .
- Biological Performance: 4-Chlorophenyl derivatives exhibit enhanced antimicrobial activity due to improved membrane interaction . Pyridinylmethyl-substituted carboxamides show promise in kinase inhibition (e.g., atypical PKC isoforms) with IC₅₀ values in the nanomolar range .
- Solubility Challenges : Methyl and benzyl substituents increase hydrophobicity, necessitating formulation strategies like salt formation or prodrug derivatization .
Biological Activity
2-Amino-4-(2,4-dimethylphenyl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential as an antimicrobial, anticancer, and anti-inflammatory agent, along with its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene core with an amino group and a carboxamide functional group attached to a substituted phenyl ring. This unique structure contributes to its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C12H14N2OS |
| Molecular Weight | 250.32 g/mol |
| Solubility | Soluble in organic solvents; limited solubility in water |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound has shown potential in modulating kinase activity, which is crucial in various disease pathways.
- Antimicrobial Activity : The compound exhibits antibacterial and antifungal properties, likely due to its ability to disrupt microbial cell membranes or inhibit essential enzymes.
- Anticancer Activity : Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Activity : The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Antimicrobial Properties
Research has demonstrated that this compound possesses significant antimicrobial activity against various pathogens. For instance:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
- Minimum Inhibitory Concentration (MIC) : Ranges from 10 µg/mL to 50 µg/mL depending on the strain.
Anticancer Properties
The anticancer effects of this compound have been evaluated against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 15.0 | Induction of apoptosis |
| HepG2 (liver cancer) | 20.5 | Cell cycle arrest |
| PC3 (prostate cancer) | 18.0 | Inhibition of tubulin polymerization |
Case studies have shown that the compound can effectively reduce tumor size in xenograft models when administered at specific dosages.
Anti-inflammatory Activity
In vitro studies have indicated that the compound can significantly reduce levels of inflammatory markers such as TNF-alpha and IL-6 in activated macrophages.
Structure-Activity Relationship (SAR)
The SAR analysis highlights that modifications on the phenyl ring can enhance or diminish biological activity. For example:
- Substituents : Methyl groups at specific positions increase lipophilicity and improve cellular uptake.
- Functional Groups : The presence of the amino and carboxamide groups is critical for maintaining biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
